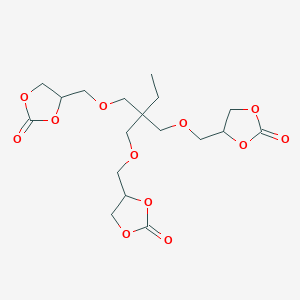
Trimethylpropanol tricyclocarbonate (TMP tricyclocarbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD30062872, also known as 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane, is a chemical compound with the molecular formula C₁₈H₂₆O₁₂ and a molecular weight of 434.39 g/mol . This compound is characterized by its unique structure, which includes multiple dioxolane rings, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-oxo-1,3-dioxolane-4-methanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}ethane
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}butane
Uniqueness
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane is unique due to its specific arrangement of dioxolane rings and the central propane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C18H26O12 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
4-[2,2-bis[(2-oxo-1,3-dioxolan-4-yl)methoxymethyl]butoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H26O12/c1-2-18(9-22-3-12-6-25-15(19)28-12,10-23-4-13-7-26-16(20)29-13)11-24-5-14-8-27-17(21)30-14/h12-14H,2-11H2,1H3 |
Clé InChI |
INECIFOTGMOUMW-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC1COC(=O)O1)(COCC2COC(=O)O2)COCC3COC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


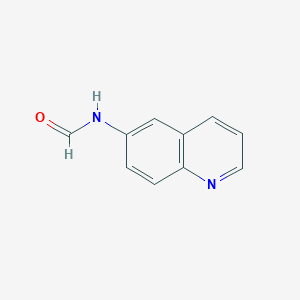

![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
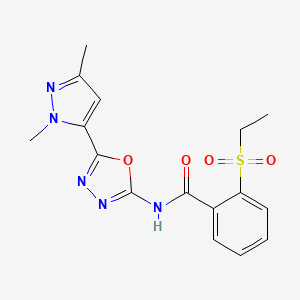
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
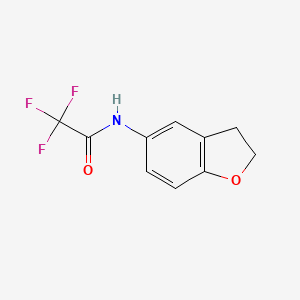

![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
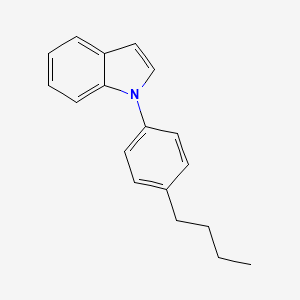
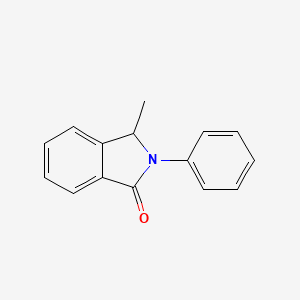
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)

![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
